N-phenyl-2-((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 2,2,2-trifluoroacetate

Description

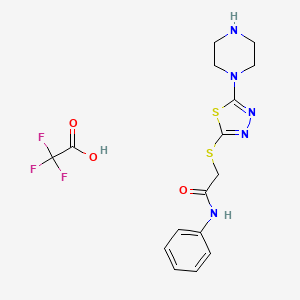

N-phenyl-2-((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 2,2,2-trifluoroacetate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a piperazinyl group at position 5 and a thioether-linked phenylacetamide moiety. The trifluoroacetate counterion likely originates from its synthesis via acid-base neutralization, enhancing solubility and crystallinity.

Properties

IUPAC Name |

N-phenyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS2.C2HF3O2/c20-12(16-11-4-2-1-3-5-11)10-21-14-18-17-13(22-14)19-8-6-15-7-9-19;3-2(4,5)1(6)7/h1-5,15H,6-10H2,(H,16,20);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJVWNLPHFSUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenyl-2-((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

- Molecular Formula : C₁₆H₁₈F₃N₅O₃S₂

- Molecular Weight : 449.47 g/mol

- CAS Number : 1351611-72-7

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves:

- Caspase Activation : The compound activates caspases 3, 8, and 9, which are crucial for the apoptotic process.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in various cancer cell lines, disrupting normal cellular proliferation.

- Increased Bax/Bcl-2 Ratio : This alteration promotes apoptosis by enhancing pro-apoptotic signals while inhibiting anti-apoptotic pathways.

In Vitro Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 7.56 | Induces apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 9.6 | Cell cycle arrest at G2/M phase |

| PC3 (Prostate Cancer) | 6.80 | Apoptosis induction through caspase pathways |

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types.

Selectivity Studies

Selectivity studies demonstrated that the compound has a higher cytotoxic effect on cancer cells compared to normal Vero cells. This selectivity is crucial for minimizing side effects during therapeutic applications.

Case Study 1: MCF-7 and HepG2 Cells

In a study comparing various derivatives of thiadiazoles, N-phenyl-2((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide showed significant growth inhibition in MCF-7 and HepG2 cells. The study reported an IC50 value of 9.6 µg/mL for HepG2 cells and noted that treatment led to increased levels of apoptotic markers such as cleaved PARP and caspases .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis. It was found that treatment resulted in mitochondrial membrane potential loss and reactive oxygen species (ROS) generation, further confirming its role as an apoptosis inducer .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Compounds containing the thiadiazole structure have been shown to possess antibacterial and antifungal activities against various pathogens. For instance, studies have demonstrated that certain thiadiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungal strains like Candida albicans and Aspergillus niger . The incorporation of piperazine into the structure may enhance these properties due to its ability to interact with biological targets.

Anticancer Potential

The anticancer properties of compounds featuring the 1,3,4-thiadiazole scaffold have been extensively studied. N-phenyl-2-((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 2,2,2-trifluoroacetate may serve as a lead compound in developing new anticancer agents. Research has shown that related thiadiazole derivatives can induce cytotoxic effects in various cancer cell lines . For example, certain derivatives have demonstrated significant growth inhibition rates against cancer cell lines such as SNB-19 and OVCAR-8.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that include the reaction of piperazine with thiadiazole intermediates. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the thiadiazole ring or the piperazine moiety can significantly influence the compound's efficacy and selectivity against target cells .

In Silico Studies

In silico studies have become an integral part of drug development processes. Computational modeling and molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies help in understanding how modifications to the molecular structure can enhance therapeutic efficacy while reducing potential side effects .

Case Study: Anticancer Activity

A study focusing on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds revealed that modifications leading to increased lipophilicity improved anticancer activity against various cell lines. The presence of trifluoroacetate groups was noted to enhance solubility and bioavailability .

Case Study: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of similar thiadiazole derivatives against resistant strains of bacteria. The results indicated that compounds with halogenated phenyl groups exhibited enhanced antibacterial activity compared to non-halogenated counterparts .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Key Observations:

- Piperazine vs. Aromatic Substituents: The target compound's piperazine group may enhance solubility compared to hydrophobic substituents like 4-chlorobenzylthio (5j) or 4-nitrophenylamino (3). Piperazine’s basicity facilitates salt formation (e.g., trifluoroacetate), improving bioavailability .

- Thioether vs. Phenoxy Linkages: The thioether bridge in the target compound and compound 3 contrasts with phenoxy linkages in 5j. Thioethers may confer better metabolic stability due to reduced susceptibility to oxidation .

- Trifluoroacetate Counterion: Unlike neutral analogs (e.g., 4g, 5j), the trifluoroacetate salt in the target compound likely enhances crystallinity and solubility in polar solvents, a common strategy in drug development .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

- Basic Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring followed by sequential acylation and substitution steps. Common methods include refluxing intermediates in solvents like dimethylformamide (DMF) or ethanol, with coupling agents for thioether bond formation. Characterization via NMR and mass spectrometry is critical for structural validation .

- Advanced Answer : Optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, substituting DMF with dimethyl sulfoxide (DMSO) may enhance solubility of intermediates, while adjusting pH during purification (e.g., using ammonia for precipitation) can reduce byproducts. Kinetic monitoring via TLC or HPLC ensures reaction completion .

Basic: What functional groups influence reactivity in this compound?

Q. Advanced: How do electronic effects of substituents (e.g., trifluoroacetate) modulate reactivity?

- Basic Answer : Key functional groups include the thiadiazole ring (electron-deficient), piperazine (nucleophilic), and thioacetamide (sulfur-based reactivity). The trifluoroacetate counterion enhances solubility and stabilizes intermediates via electron-withdrawing effects .

- Advanced Answer : The trifluoromethyl group’s -I effect increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks. Computational studies (e.g., DFT) can predict regioselectivity in reactions. Piperazine’s basicity can be tuned by protonation states, affecting binding in pharmacological assays .

Basic: How is the molecular structure confirmed?

Q. Advanced: When should X-ray diffraction versus NMR be prioritized for structural validation?

- Basic Answer : NMR (¹H/¹³C) identifies proton environments and carbon frameworks, while mass spectrometry confirms molecular weight. IR spectroscopy verifies functional groups like amide C=O stretches .

- Advanced Answer : X-ray diffraction is critical for resolving stereochemical ambiguities or co-crystal structures (e.g., intermediates trapped in synthesis). For dynamic molecules, VT-NMR or NOESY can probe conformational flexibility .

Basic: What pharmacological activities are associated with this compound?

Q. Advanced: What methodologies elucidate its mechanism of action?

- Basic Answer : Thiadiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. The piperazine moiety may enhance CNS penetration, while the thioacetamide group modulates enzyme inhibition .

- Advanced Answer : Mechanism studies require target-specific assays (e.g., kinase inhibition profiling) and cellular models (e.g., apoptosis markers via flow cytometry). Molecular docking predicts binding to targets like EGFR or HDACs, validated by mutagenesis studies .

Basic: What analytical techniques monitor synthesis progress?

Q. Advanced: How are transient intermediates isolated and characterized?

- Basic Answer : TLC with chloroform:acetone (3:1) tracks reaction progress. LC-MS identifies intermediates, while recrystallization purifies final products .

- Advanced Answer : Quenching reactions at timed intervals with ice-water preserves intermediates. Trapping agents (e.g., TEMPO) stabilize radicals, while cryogenic NMR (e.g., 100 K) captures short-lived species .

Basic: What purification methods are effective for this compound?

Q. Advanced: How is column chromatography optimized for complex mixtures?

- Basic Answer : Silica gel chromatography with gradient elution (hexane:ethyl acetate) separates polar byproducts. Recrystallization from ethanol or DMSO/water mixtures improves purity .

- Advanced Answer : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers. Simulated Moving Bed (SMB) chromatography scales purification efficiently for gram-scale synthesis .

Basic: What factors affect the compound’s stability?

Q. Advanced: How do solvent choices influence degradation pathways?

- Basic Answer : Stability is pH-dependent; acidic conditions hydrolyze the acetamide group. Light-sensitive thiadiazole rings require storage in amber vials .

- Advanced Answer : Polar aprotic solvents (e.g., DMF) accelerate hydrolysis under heat, tracked via Arrhenius plots. Degradation products are identified using UPLC-QTOF-MS, guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.